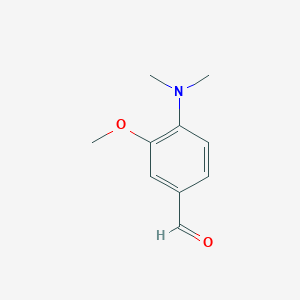
4-(dimethylamino)-3-methoxybenzaldehyde
Overview
Description
4-(dimethylamino)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzaldehyde, characterized by the presence of a dimethylamino group and a methoxy group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(dimethylamino)-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with methoxy compounds under specific conditions. Another method includes the use of N,N-dimethylaniline as a starting material, which undergoes a series of reactions including formylation and methylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(dimethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The dimethylamino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(dimethylamino)-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: This compound is utilized in the study of biochemical pathways and as a reagent in various assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
- 4-Dimethylaminobenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 4-Methoxybenzaldehyde
Comparison: 4-(dimethylamino)-3-methoxybenzaldehyde is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)6-10(9)13-3/h4-7H,1-3H3 |
InChI Key |
ZZSKDKGGUHLIFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














